3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide
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Overview
Description
The compound 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Synthesis Analysis
The synthesis of thiazole derivatives can involve various strategies, including the cyclisation of thioamides, thioureas, and dithiocarbamates. For instance, N-(2-cyclohexenyl)-substituted thioamides, thioureas, and dithiocarbamates have been prepared and cyclised to yield thiazoline derivatives, which are structurally related to the compound . The synthesis process is often guided by the desired stereochemistry, which can significantly influence the biological activity of the resulting compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial in determining their physicochemical properties and biological activities. For example, a single crystal X-ray study was reported for a similar compound, N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide, to determine its conformational features . Such studies are essential for understanding the three-dimensional arrangement of atoms in the molecule and predicting its interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including cycloaddition and cyclocondensation. These reactions can lead to the formation of diverse heterocyclic structures with potential biological activities. For example, methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate was studied for its behavior in cycloaddition and cyclocondensation reactions, yielding several different heterocyclic derivatives . These reactions are valuable tools for expanding the chemical diversity of thiazole-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the thiazole ring can alter these properties, affecting the compound's suitability for pharmaceutical applications. Bivalent transition metal complexes of a related thiazole derivative were synthesized and characterized by various techniques, including elemental analysis, molar conductance, and magnetic susceptibility, to understand their properties .
Scientific Research Applications
Anticancer Properties
Research has shown that thiazole and thiadiazole derivatives exhibit potent anticancer activities. For example, a study by Gomha et al. (2017) reported the synthesis of novel pharmacophores containing thiazole moiety, which were evaluated as potent anticancer agents against Hepatocellular carcinoma cell lines (HepG-2) (Gomha et al., 2017). The findings indicate that structurally similar compounds to 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)propanamide could potentially exhibit anticancer properties.
Urease Inhibition
Abbasi et al. (2020) synthesized a series of bi-heterocyclic propanamides, demonstrating promising urease inhibitory potential and less cytotoxicity, making them beneficial for therapeutic applications (Abbasi et al., 2020). The structural similarity suggests that this compound may also serve as a potential urease inhibitor.
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic activities of thiazole derivatives have been well documented. For instance, research on new thiazole derivatives has shown significant antimicrobial and cytotoxic activities, offering potential for the development of new therapeutic agents (Dawbaa et al., 2021). These studies highlight the potential of thiazole-based compounds in addressing bacterial and fungal infections, as well as their use in cancer therapy.
Mechanism of Action
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They are used in various fields such as photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .
properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-11-9-25-16(18-11)21-14(23)8-7-13-10-26-17(20-13)22-15(24)19-12-5-3-2-4-6-12/h9-10,12H,2-8H2,1H3,(H,18,21,23)(H2,19,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMKBZJIXZVHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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